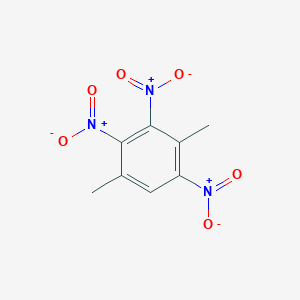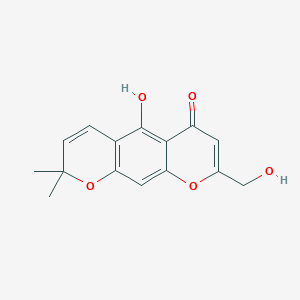![molecular formula C28H16N2 B14750338 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene CAS No. 258-40-2](/img/structure/B14750338.png)
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,17-diazaheptacyclo[1612003,1605,1407,12020,29022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene is a complex organic compound characterized by its unique heptacyclic structure This compound is notable for its intricate arrangement of carbon and nitrogen atoms, forming a highly stable and rigid framework
准备方法
The synthesis of 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the core heptacyclic structure, followed by the introduction of nitrogen atoms at specific positions. Common reagents used in these reactions include organolithium compounds, transition metal catalysts, and various protecting groups to ensure selective reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反应分析
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives. Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound. Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the properties and reactivity of heptacyclic structures. In biology, it has potential applications as a molecular probe due to its unique structural features. In medicine, researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases that involve complex molecular interactions. In industry, this compound can be used in the development of advanced materials with specific mechanical and chemical properties.
作用机制
The mechanism of action of 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene involves its interaction with specific molecular targets. The rigid heptacyclic structure allows it to fit into particular binding sites on proteins or other biomolecules, potentially inhibiting or modulating their activity. The nitrogen atoms within the structure can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and the molecular targets being studied.
相似化合物的比较
Compared to other similar compounds, 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene stands out due to its unique heptacyclic structure and the presence of nitrogen atoms at specific positions. Similar compounds include other heptacyclic structures with different substituents or ring sizes, such as 13,21-dithiapentacyclo[21.3.1.1(2,6).1(7,11).1(15,19)]triaconta-1(27),2(30),3,5,7(29),8,10,15(28),16,18,23,25-dodecaene . These compounds share some structural similarities but differ in their chemical properties and reactivity, highlighting the unique features of this compound.
属性
CAS 编号 |
258-40-2 |
|---|---|
分子式 |
C28H16N2 |
分子量 |
380.4 g/mol |
IUPAC 名称 |
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene |
InChI |
InChI=1S/C28H16N2/c1-2-6-18-10-22-14-26-25(13-21(22)9-17(18)5-1)29-27-15-23-11-19-7-3-4-8-20(19)12-24(23)16-28(27)30-26/h1-16H |
InChI 键 |
WQMMGBXKZLBONB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)N=C5C=C6C=C7C=CC=CC7=CC6=CC5=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


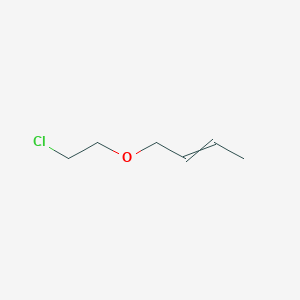
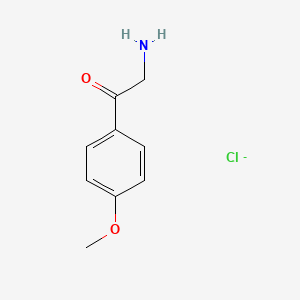
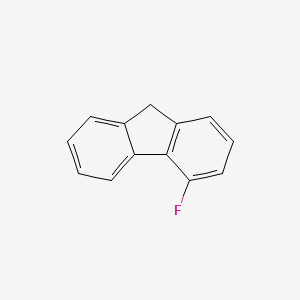
![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)

![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)
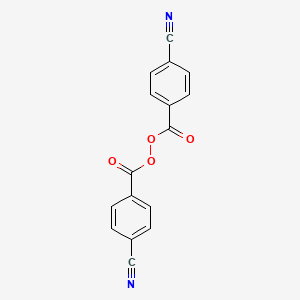

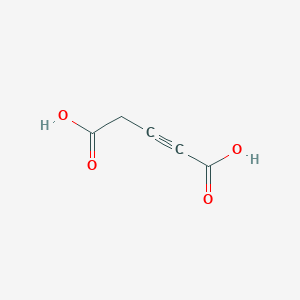
![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
